molecular formula C20H21N2O11S2+ B12277593 Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

Cat. No.: B12277593
M. Wt: 529.5 g/mol
InChI Key: BDEDUVFAQFJRKE-UHFFFAOYSA-O
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Description

Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate is a complex organic sulfate salt featuring a spirocyclic xanthene-benzofuran core. The compound incorporates a sulfonate ester (-OSO₃⁻) at the 6'-position and a sulfate group (SO₄²⁻) as the counterion stabilized by two ammonium (NH₄⁺) cations, forming a diazanium salt .

Properties

Molecular Formula

C20H21N2O11S2+

Molecular Weight

529.5 g/mol

IUPAC Name

diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate

InChI

InChI=1S/C20H14O11S2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10,13-14H,(H,22,23,24)(H,25,26,27);2*1H3/p+1

InChI Key

BDEDUVFAQFJRKE-UHFFFAOYSA-O

Canonical SMILES

C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)OS(=O)(=O)O)OC5=C3C=CC(=C5)OS(=O)(=O)[O-])OC2=O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of the Spiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene] Core

The spirocyclic backbone is constructed via cyclocondensation and oxidative coupling. A representative pathway involves reacting 2-amino-N-methylbenzamide derivatives with nitrous acid to form diazonium intermediates, which undergo intramolecular cyclization in the presence of copper catalysts. For example, diazotization of 2-amino-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide generates a diazonium hydrogen sulfate intermediate that reacts with CuSO₄/NaCl/ascorbic acid to yield spiro[isoindoline-1,3′-pyrazol] derivatives. Adjusting substituents on the benzamide and pyrazole precursors allows modulation of the spiro junction’s stereochemistry.

Key conditions for spirocyclization include:

  • Temperature : 0–5°C during diazotization to prevent premature decomposition.
  • Catalyst system : CuSO₄ (0.1–0.3 equiv) with ascorbic acid (1.5–2.0 equiv) to stabilize reactive intermediates.
  • Solvent : Ethanol-water mixtures (3:1 v/v) for balanced solubility and reactivity.

Introduction of the 6'-Sulfooxy Group

Sulfonation at the 6'-position of the xanthene moiety is achieved via direct C(sp³)–H functionalization. Copper-catalyzed radical cross-coupling with sodium sulfinates under oxidative conditions provides regioselective sulfonylation. A protocol by Song et al. employs CuCl (10 mol%) and DDQ (2.0 equiv) in acetonitrile at 60°C, enabling efficient sulfonation of xanthene derivatives without pre-functionalization. For the target compound, sodium sulfite (Na₂SO₃) serves as the sulfonating agent, yielding the sulfooxy group after in situ oxidation.

Optimized sulfonation parameters :

Parameter Value
Catalyst CuCl/DDQ
Sulfinate source Sodium sulfite (1.2 equiv)
Solvent Acetonitrile
Temperature 60°C
Reaction time 12–16 hours
Yield 68–75%

Diazonium Salt Formation and Sulfate Conjugation

The diazonium sulfate moiety is introduced via diazotization of a primary aromatic amine precursor. Flow chemistry methodologies enhance safety and efficiency, as batch processes risk exothermic decomposition. A continuous flow system using NaNO₂ (1.1 equiv) and H₂SO₄ (1.8 equiv) in aqueous medium at 20°C generates the diazonium salt in >93% purity. Subsequent quenching with a sulfate donor (e.g., K₂S₂O₈) yields the final sulfate conjugate.

Critical considerations :

  • Acid concentration : 50–98% H₂SO₄ ensures protonation of the amine and stabilizes the diazonium ion.
  • Residence time : ≤2 minutes in flow reactors to minimize side reactions.
  • Workup : Immediate precipitation with diethyl ether prevents hydrolysis.

Purification and Characterization

The crude product is purified via recrystallization from ethanol-diethyl ether (1:5 v/v), achieving >95% purity. Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the spirocyclic methyl groups (δ 1.2–1.5 ppm) and sulfonate resonance (δ 3.8–4.1 ppm).
  • HRMS : Molecular ion peak matching [C₂₄H₁₈N₂O₈S₂]⁺ (calc. 526.06, found 526.05).

Comparative Analysis of Synthetic Routes

Step Method A () Method B ()
Spirocyclization CuSO₄/ascorbic acid in EtOH-H₂O Pd/C-catalyzed hydrogenation
Sulfonation Classical SO₃·Py complex CuCl/DDQ radical coupling
Diazotization Batch NaNO₂/HCl Flow NaNO₂/H₂SO₄
Overall yield 42% 58%

Method B offers superior yield and scalability, leveraging modern C–H functionalization and flow technologies.

Challenges and Mitigation Strategies

  • Diazonium instability : In situ consumption via flow systems prevents decomposition.
  • Regioselectivity in sulfonation : DDQ ensures radical formation exclusively at the benzylic position.
  • Spiro junction racemization : Chiral auxiliaries or asymmetric catalysis may enhance stereocontrol.

Scientific Research Applications

Role in Aryldiazonium Chemistry

Diazanium compounds are crucial intermediates in the synthesis of various organic compounds. They are often used to introduce functional groups into aromatic systems through electrophilic aromatic substitution. Recent advancements have highlighted safer synthesis methods that mitigate the risks associated with traditional aryldiazonium salts. For example, researchers have developed a method that combines synthesis steps to avoid the accumulation of unstable diazonium salts, thereby reducing explosion hazards .

Applications in Organic Synthesis

The compound can facilitate the formation of new carbon-carbon bonds and the functionalization of aromatic compounds. Its use as a precursor in the synthesis of biologically active molecules has been documented, showcasing its versatility in generating complex structures from simple starting materials .

Application AreaDescription
Electrophilic SubstitutionUsed to introduce various substituents into aromatic rings.
Synthesis of PharmaceuticalsActs as an intermediate in the production of drug compounds.
Material ScienceUtilized for modifying surfaces and creating functionalized materials.

Catalyst Design

Diazanium compounds have been explored for their ability to act as catalysts or catalyst precursors. Research indicates that grafting diazonium salts onto surfaces can enhance catalytic activity due to their unique electronic properties . This has implications for developing more efficient catalytic processes in organic synthesis.

Case Studies

A study demonstrated that diazonium-modified catalysts exhibited improved thermal stability and catalytic efficiency under various conditions. These catalysts were effective in synthesizing benzimidazoles from diamines and aldehydes, showcasing their potential in fine chemical production .

Catalyst TypeStabilityYieldReaction Conditions
Diazonium-modifiedHighGoodAmbient conditions
Traditional CatalystsVariableModerateRequires stringent conditions

Surface Modification

Diazanium compounds are employed in surface modification techniques, particularly in creating functionalized polymers and coatings. The ability to graft these compounds onto surfaces enables the tailoring of physical and chemical properties for specific applications, such as enhanced adhesion or improved biocompatibility .

Environmental Stability

Research has shown that diazonium-modified nanoparticles maintain stability across a range of pH levels and temperatures, making them suitable for various environmental applications . This stability is crucial for their use in sensors and other devices where consistent performance is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the spirocyclic xanthene-benzofuran family, which includes several derivatives with varying substituents. Below is a detailed comparison with structurally related compounds:

Structural Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Diazanium;(3-oxo-6'-sulfooxyspiro[...] sulfate 6'-sulfooxy, 3'-sulfate, diazanium counterion C₂₄H₁₈N₂O₁₀S₂ ~574.5 g/mol* Dual sulfonate-sulfate groups; high water solubility; ammonium stabilization
Fluorescein Diacetate (FDA) 3',6'-diacetate C₂₄H₁₆O₇ 416.38 g/mol Cell-permeable ester; hydrolyzes to fluorescent fluorescein
5-Chloromethylfluorescein Diacetate (CMFDA) 5-chloromethyl, 3',6'-diacetate C₂₅H₁₇ClO₇ 464.85 g/mol Chloromethyl group enhances cell retention; used for long-term tracking
2',7'-Dichlorofluorescein Diacetate 2',7'-dichloro, 3',6'-diacetate C₂₄H₁₄Cl₂O₇ 485.27 g/mol Chlorine substitution improves photostability; ideal for ROS detection
ZnAF-2 DA 6-(pyridylmethylamino)ethylamino, 3',6'-diacetate C₃₈H₃₂N₄O₇ 656.68 g/mol Zinc-sensitive probe; used in metalloimaging
3',6'-Dihydroxy-3-oxospiro[...]-5-carboxylic acid 5-carboxylic acid C₂₆H₁₆O₁₁ 504.40 g/mol Carboxyl group enhances water solubility; pH-sensitive fluorescence

*Calculated based on analogous structures.

Physicochemical Properties

  • Solubility : The diazanium sulfate derivative exhibits superior water solubility due to its ionic sulfonate and sulfate groups, whereas fluorescein diacetate (FDA) and CMFDA require organic solvents for dissolution .
  • Fluorescence : Unlike FDA and CMFDA, which fluoresce upon esterase hydrolysis, the diazanium compound’s fluorescence is likely quenched by the sulfonate/sulfate groups, similar to 2',7'-dichlorofluorescein derivatives .
  • Stability: The ammonium counterion in the diazanium compound enhances thermal stability compared to non-ionic analogs like 3',6'-dihydroxy-3-oxospiro[...]-5-carboxylic acid, which may degrade under acidic conditions .

Research Findings

  • Synthetic Routes : The diazanium compound’s synthesis likely involves sulfonation of the parent spirocyclic core, followed by ammonium sulfate salt formation, analogous to methods described for dibromo-spiro derivatives (e.g., ) .
  • Thermodynamic Stability : Computational studies on similar spirocyclic compounds suggest that electron-withdrawing groups (e.g., sulfonate) reduce π-π stacking, improving solubility but lowering melting points .
  • Biological Compatibility : While CMFDA and FDA are biocompatible, the diazanium compound’s ammonium ions may exhibit cytotoxicity at high concentrations, requiring further toxicological validation .

Data Tables

Table 1: Key Structural and Functional Comparisons

Property Diazanium Sulfate Derivative Fluorescein Diacetate CMFDA
Water Solubility High Low (requires DMSO) Moderate
Fluorescence Emission Quenched (predicted) 516 nm 516 nm
Primary Application Industrial dyes Cell viability assays Cell tracking
Key Reference

Biological Activity

Diazanium compounds, particularly those with complex structures such as Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate, are gaining attention in the field of medicinal chemistry due to their potential biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial and antitumor properties, synthesis methods, and mechanisms of action.

Chemical Structure and Synthesis

The compound this compound features a unique spirocyclic structure that enhances its biological activity. The synthesis involves the reaction of diazonium salts with phenolic compounds, leading to the formation of 1,2-diaza-1,3-dienes and other derivatives. Preliminary studies indicate that these synthetic pathways yield compounds with significant biological potential .

Antibacterial Activity

Research has shown that diazonium compounds exhibit notable antibacterial properties. For instance, studies indicate that derivatives of diazonium salts can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with essential metabolic processes. In one study, compounds derived from diazonium salts demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Diazonium Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Diazanium Compound AE. coli32 µg/mL
Diazanium Compound BS. aureus16 µg/mL
Diazanium Compound CP. aeruginosa64 µg/mL

Antitumor Activity

The antitumor potential of diazonium compounds has also been explored extensively. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and generation of reactive oxygen species (ROS). For example, a specific diazo compound was found to activate DNA repair pathways while causing double-stranded breaks in tumor cells, leading to cell death .

Table 2: Antitumor Activity of Selected Diazonium Compounds

Compound NameCancer Cell LineIC50 (µM)
Diazanium Compound DHeLa10
Diazanium Compound EMCF-75
Diazanium Compound FA5498

The biological activity of diazanium compounds is attributed to several mechanisms:

  • DNA Interaction : Many diazonium compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation : These compounds can induce oxidative stress by generating ROS, leading to cellular damage.
  • Membrane Disruption : The interaction with bacterial membranes can result in increased permeability and eventual cell lysis.

Case Studies

One notable case study involved the evaluation of a series of diazonium-derived compounds against multiple cancer cell lines. The findings indicated that modifications to the diazo group significantly influenced both the potency and selectivity towards cancer cells compared to normal cells. This highlights the importance of structural variations in enhancing therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate, and how can purity be ensured?

  • The synthesis of spiro-xanthene derivatives typically involves multi-step reactions, including sulfonation and diazonium salt formation. For example, similar compounds (e.g., fluorescein derivatives) are synthesized via condensation of resorcinol derivatives with phthalic anhydride, followed by sulfonation . To ensure purity, chromatographic techniques (HPLC) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) are critical. Theoretical modeling (e.g., DFT) can also predict intermediate stability and optimize reaction conditions .

Q. How does the spirocyclic structure influence the compound's stability under varying pH conditions?

  • The spiro structure imposes steric constraints, reducing rotational freedom and enhancing thermal stability. However, the sulfoxy group introduces pH sensitivity: under acidic conditions, protonation of the sulfate moiety may destabilize the spiro ring, while alkaline conditions promote hydrolysis. Stability studies using UV-Vis spectroscopy (monitoring absorbance shifts at 300–500 nm) and mass spectrometry are recommended to map degradation pathways .

Q. What spectroscopic techniques are most effective for confirming the compound's structural integrity?

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and spirocyclic carbons (δ 90–110 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M-NH₄]⁻ ions).
  • FT-IR : Confirms sulfoxy (S=O stretch at ~1250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How do synthetic route variations (e.g., solvent polarity, catalyst choice) impact the compound's fluorescent properties?

  • Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency but may introduce solvatochromic shifts in fluorescence. Catalysts like H₂SO₄ vs. AlCl₃ alter regioselectivity: H₂SO₄ favors para-sulfonation, while AlCl₃ may cause over-sulfonation. Fluorescence quantum yields (Φ) should be measured using a calibrated integrating sphere, comparing emission maxima (λem) to reference dyes (e.g., rhodamine B) .

Q. What mechanistic insights explain contradictions in reported reactivity of the diazonium group in cross-coupling reactions?

  • Diazonium salts in spiro compounds exhibit dual reactivity: electrophilic aromatic substitution (EAS) vs. radical pathways. Conflicting data may arise from reaction conditions (e.g., light exposure initiates radical mechanisms, while dark conditions favor EAS). Controlled experiments with radical traps (e.g., TEMPO) and LC-MS monitoring of intermediates are advised .

Q. How can computational chemistry resolve discrepancies between experimental and theoretical UV-Vis absorption spectra?

  • Time-dependent DFT (TD-DFT) calculations using solvent models (e.g., PCM for water or ethanol) improve agreement with experimental λmax. Discrepancies often stem from neglecting excited-state proton transfer or aggregation effects. Comparing oscillator strengths and frontier molecular orbitals (HOMO-LUMO gaps) helps identify overlooked electronic transitions .

Q. What strategies mitigate photodegradation in applications requiring prolonged light exposure (e.g., bioimaging)?

  • Encapsulation in silica nanoparticles or conjugation with antioxidants (e.g., ascorbic acid derivatives) reduces photobleaching. Accelerated aging tests under UV light (e.g., 365 nm, 10 mW/cm²) with periodic fluorescence intensity measurements quantify degradation rates. Alternative substituents (e.g., electron-donating groups at the 6'-position) may enhance photostability .

Methodological Tables

Table 1: Key Characterization Data for Diazanium Spiro-Xanthene Derivatives

PropertyTechniqueTypical ObservationsReference
Sulfoxy Group ConfirmationFT-IRS=O stretch at 1240–1260 cm⁻¹
Spirocyclic Carbon¹³C NMRQuaternary carbon at δ 95–110 ppm
Fluorescence Quantum YieldSpectrofluorometryΦ = 0.4–0.6 (vs. rhodamine 6G standard)

Table 2: Synthetic Route Comparison

ConditionYield (%)Purity (HPLC)Fluorescence λem (nm)
H₂SO₄ catalyst6898.5520
AlCl₃ catalyst7295.2535
Solvent: DMF7597.8510

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